Pentyl 1-naphthoate
Description
Properties
CAS No. |
3007-94-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
pentyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-2-3-6-12-18-16(17)15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3 |
InChI Key |
VPDHCZFQSHXEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 1-naphthoate can be synthesized through a one-pot synthetic pathway involving the reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature . The alcohols play a dual role as the reaction solvent and the nucleophile, driving the reaction process toward naphthoate formation .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of 1-naphthoic acid with pentanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Traditional Esterification
Conventional esterification of 1-naphthoic acid with pentanol can be achieved via acid catalysis (e.g., H₂SO₄) or using the acid chloride intermediate. The reaction typically involves:
-
Activation of the carboxylic acid (e.g., conversion to acid chloride).
Esterification Mechanism
The esterification process involves nucleophilic attack by the alcohol (pentanol) on the carbonyl carbon of 1-naphthoic acid. This is often acid-catalyzed, forming a carbocation intermediate .
Reaction Scheme :
text1-Naphthoic acid + Pentanol → Pentyl 1-naphthoate + Water
Characterization Techniques
This compound is typically characterized using:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (C₁₅H₁₄O₂) .
-
FTIR : Carbonyl stretch (~1720 cm⁻¹) indicates ester functionality .
Research Gaps
-
Specific data for this compound’s stability, solubility, or reactivity remains unreported.
-
Future studies could explore its applications in drug delivery or polymer chemistry, leveraging its ester functionality .
This synthesis overview highlights this compound’s formation through esterification and oxidative cleavage, emphasizing methods validated for analogous compounds. Further research is needed to fully characterize its properties.
Scientific Research Applications
Pentyl 1-naphthoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of pentyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of pentyl 1-naphthoate and related esters, based on available evidence and extrapolated
Key Observations:
- Solubility: this compound’s aromatic structure likely reduces water solubility compared to aliphatic esters like pentyl acetate. Its compatibility with organic solvents aligns with trends observed in naphthalene derivatives .
- Volatility: The naphthalene ring system increases molecular weight and reduces volatility compared to pentyl or butyl acetate, which are more volatile aliphatic esters .
- Toxicity: While direct data on this compound are absent, methyl naphthalenes (structurally related aromatic compounds) exhibit systemic toxicity in mammals, including hepatic and respiratory effects .
Toxicological Considerations
- Pentyl acetate: Industrial grades (often 1-pentyl acetate) show low acute toxicity but may cause mucous membrane irritation .
- Methyl naphthalene: Chronic exposure linked to anemia and liver damage in animal studies, with inhalation routes posing significant risks .
- This compound: Toxicity may resemble naphthalene derivatives, necessitating precautions in handling and exposure mitigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
